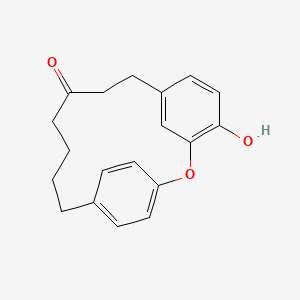

Acerogenin L

Description

Acerogenin L is a macrocyclic diarylheptanoid characterized by a 15-membered ring system containing two aromatic moieties linked via a biaryl ether bond. Structurally, it belongs to the acerogenin family, isolated from Acer nikoense Maxim (Aceraceae), a plant traditionally used in Japanese folk medicine for hepatic and ocular disorders . While its specific biological activities are less documented compared to other acerogenins, its synthesis involves copper-mediated Ullmann condensation reactions, yielding precursors with varying substituents (e.g., R1=R2=R3=H) under optimized conditions (e.g., CuO, K₂CO₃, pyridine, 90°C, 49% yield) . Acerogenin L shares structural homology with other cyclic diarylheptanoids but is distinguished by its unique substitution pattern and macrocyclic conformation .

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |

InChI |

InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2 |

InChI Key |

XXXWRTFKEKSSKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O |

Synonyms |

acerogenin L |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Research Findings

Therapeutic Diversity :

- Acerogenin A: Potent in neurodegenerative models (e.g., glutamate-induced HT22 cell toxicity) .

- Acerogenin B: Selective SGLT1 inhibition, relevant for diabetes management .

- Acerogenin C: Dual antiproliferative and neuroprotective effects via PI3K/Akt and cell cycle regulation .

Synthetic Accessibility : Acerogenin L’s synthesis achieves moderate yields (49–81%), comparable to other acerogenins, but requires optimization for scalability .

Q & A

Q. What experimental models are commonly used to study Acerogenin C’s antiproliferative and neuroprotective effects?

Acerogenin C has been studied in two primary models:

- Human Aortic Smooth Muscle Cells (HASMCs): Used to investigate antiproliferative effects under PDGF-BB stimulation, focusing on cell cycle arrest and signaling pathways like PLCγ1/Akt .

- HT22 Mouse Hippocampal Cells: Employed to assess neuroprotective mechanisms against glutamate-induced toxicity, particularly via the Nrf2/HO-1 pathway . Methodological Note: Ensure cell lines are validated for purity and responsiveness to stimuli (e.g., PDGF-BB at 20 ng/mL for HASMCs) and use standardized viability assays (e.g., MTT, [³H]-thymidine uptake) to confirm cytotoxicity thresholds .

Q. What concentration ranges of Acerogenin C are effective in inhibiting proliferation without cytotoxicity?

Studies demonstrate efficacy at 0.1–10 μM in HASMCs, with no cytotoxicity observed via trypan blue exclusion or [³H]-thymidine uptake assays. Higher concentrations (>10 μM) remain unexplored in these models . Methodological Note: Dose-response curves should include at least three concentrations (e.g., 0.1, 1, 10 μM) and negative controls (unstimulated cells) to isolate PDGF-BB-specific effects .

Q. Which signaling pathways are primarily modulated by Acerogenin C in HASMCs?

Acerogenin C selectively inhibits:

- PLCγ1 and Akt Phosphorylation: Concentration-dependent suppression, critical for PDGF-BB-induced proliferation .

- Cell Cycle Proteins: Downregulation of cyclin D1, CDK4, cyclin E, and CDK2, coupled with p27kip1 upregulation, induces G1-phase arrest . Key Contradiction: ERK1/2 and PDGF-Rβ phosphorylation remain unaffected, suggesting pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Acerogenin C’s selective inhibition of downstream (PLCγ1/Akt) but not upstream (PDGF-Rβ) signaling nodes?

Proposed strategies:

- Kinase Activity Profiling: Use phosphoproteomics or in vitro kinase assays to identify off-target interactions or compensatory pathways .

- RNA Silencing: Knockdown PDGF-Rβ to confirm if residual signaling occurs independently of receptor activation .

- Time-Course Experiments: Assess temporal phosphorylation patterns to detect transient effects missed in 24-hour incubations .

Q. What methodological considerations are critical when analyzing Acerogenin C’s effects on cell cycle progression?

- Synchronization Protocols: Use serum starvation or contact inhibition to synchronize cells in G0/G1 before treatment .

- Flow Cytometry: Combine propidium iodide staining with BrdU incorporation to distinguish S-phase suppression from G1 arrest .

- Immunoblotting: Normalize cyclin/CDK expression to housekeeping proteins (e.g., α-myosin) and validate antibodies using siRNA controls .

Q. How can cross-model validation strengthen mechanistic insights into Acerogenin C’s neuroprotective effects?

- Comparative Signaling Analysis: Test Nrf2/HO-1 activation in HASMCs to determine if neuroprotection overlaps with antiproliferative mechanisms .

- In Vivo Models: Validate HT22 findings in animal models of neurodegeneration (e.g., Alzheimer’s disease) with pharmacokinetic studies to assess blood-brain barrier penetration .

- Pathway Crosstalk: Investigate interactions between Nrf2 and PDGF-BB pathways using dual-reporter assays .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in Acerogenin C’s impact on p27kip1 expression across studies?

- Contextual Factors: Differences in cell confluence, serum conditions, or PDGF-BB exposure time may alter p27kip1 dynamics. Replicate experiments under standardized conditions .

- Post-Translational Modifications: Assess p27kip1 phosphorylation (e.g., Thr187) via Phos-tag gels to determine if degradation, rather than transcription, explains variability .

Methodological Resources

- Cell Cycle Analysis: Refer to protocols in Antiproliferative Activity of Acerogenin C for SDS-PAGE/Western blotting conditions and antibody specifications .

- Neuroprotection Assays: Follow MTT and siRNA silencing methods detailed in Acerogenin C from Acer nikoense... .

- Ethical Replication: Adhere to data-sharing and citation standards per ACS Style Guidelines when reproducing results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.